molecular formula C8H9NO2 B1268288 1-(3-Amino-2-hydroxyphenyl)ethanone CAS No. 70977-72-9

1-(3-Amino-2-hydroxyphenyl)ethanone

Cat. No. B1268288
CAS RN: 70977-72-9
M. Wt: 151.16 g/mol
InChI Key: NLLYXOVHEQVWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydroxyphenyl ethanone derivatives has been explored through various chemical reactions, including Ullmann's reaction, which is a method used to synthesize biphenyl compounds. For instance, the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl through a nickel-modified Ullmann reaction resulted in the unexpected by-product 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, highlighting the complexities and challenges in synthesizing specific hydroxyphenyl ethanone derivatives (Manzano, Baggio, & Cukiernik, 2015).

Molecular Structure Analysis

Crystallographic studies have been conducted to elucidate the molecular structure of hydroxyphenyl ethanone derivatives. These studies provide insights into the spatial arrangement and packing schemes of molecules, which are crucial for understanding the compound's behavior and reactivity. For example, a crystallographic analysis revealed the structure of a hydroxyphenyl ethanone derivative, showcasing different polymorphic forms and their respective phase transitions and stability based on noncovalent interactions and quantum chemical calculations (Suarez et al., 2017).

Chemical Reactions and Properties

1-(3-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, leveraging its functional groups for the synthesis of a wide range of compounds. For instance, its reactivity with formaldehyde or aryl aldehydes in the presence of amines leads to the formation of chalcones, imines, and chromones, demonstrating the compound's versatility in organic synthesis (Potnis & Samant, 2002).

Physical Properties Analysis

The physical properties of 1-(3-Amino-2-hydroxyphenyl)ethanone derivatives, such as their crystal structures, have been studied to understand their stability, polymorphism, and phase transitions. These studies often involve advanced techniques like X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry, providing a comprehensive view of the compound's physical characteristics (Suarez et al., 2017).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Application Summary : “1-(3-Amino-2-hydroxyphenyl)ethanone” is used as a starting material in the synthesis of active pharmaceutical ingredients .
    • Method of Application : The synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone is carried out using 4-chlorophenol as a starting material .
    • Results or Outcomes : The synthesized compound was tested for gram positive and gram negative bacteria .
  • Organic Synthesis

    • Application Summary : It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.
  • Quorum Sensing Inhibitor

    • Application Summary : “1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa .
    • Method of Application : The minimum inhibitory concentration (MIC) of AHE against P. aeruginosa PAO1 was measured by twofold serially diluted method with an inoculum of 1 × 105 CFU/mL .
    • Results or Outcomes : Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
  • Antivirulence Agent

    • Application Summary : AHE treatment created a disturbance in the QS system by suppressing the expressions of QS-related genes. The disturbed QS system resulted in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress .
    • Results or Outcomes : The vegetable infection assay showed that the virulence of P. aeroginosa PAO1 was attenuated which could be due to the impacts to the amino acid and nucleotide metabolism by enhanced oxidative stress .
  • Chemical Intermediate

    • Application Summary : “1-(3-Amino-2-hydroxyphenyl)ethanone” is used as a chemical intermediate in the synthesis of other complex organic compounds .
  • Material Science

    • Application Summary : It can be used in material science for the development of new materials .

properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYXOVHEQVWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332628
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-hydroxyphenyl)ethanone

CAS RN

70977-72-9
Record name 3-Amino-2-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70977-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70977-72-9
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-nitroacetophenone [4.0 g; prepared by the method of Allen et al., J. Chem. Soc., (1949), 821] in ethanol (150 ml) was hydrogenated at 25° C. and 50 p.s.i. for 2.5 hours, using a catalyst of platinum on charcoal. The mixture was filtered and the filtrate was evaporated in vacuo to give a black solid, which was purified by chromatography on a column of silica gel, using diethyl ether as eluant. The fastest moving band (yellow) was collected to give 3-amino-2-hydroxyacetophenone (3.0 g), in the form of a bright yellow solid, m.p. 95°-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TL Jiang, WZ Li, QF Gao, DF Tan, JY Pang… - … Section C: Structural …, 2022 - scripts.iucr.org
A novel zero-dimensional dinuclear zinc complex, di-μ-acetato-1:2κ4O:O′-(μ-2-acetyl-6-{[(Z)-2-bromo-3-oxoprop-1-en-1-yl]azanidyl}phenolato-1κ2O1,O2:2κ3O1,N,O6)(N,N-…
Number of citations: 1 scripts.iucr.org
SZ Li, L Tong, X Li, WK Dong - Inorganica Chimica Acta, 2022 - Elsevier
With the reactions of a single-armed salamo-based ligand H 3 L and two kinds of copper(II) salts (Cu(OAc) 2 ·H 2 O or CuCl 2 ·2H 2 O) in mixed organic solvents, respectively, two penta-…
Number of citations: 43 www.sciencedirect.com
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
SZ Li, WD Li, YB Yan, Y Zhang… - Journal of Coordination …, 2023 - Taylor & Francis
A penta-coordinated dinuclear Zn(II) complex, [Zn 2 (L)(μ-PhCOO)(EtOH)] (1), and a hexa-coordinate tetranuclear Cd(II) complex, [{Cd 2 (L)(EtOH)(η-OAc)} 2 ]·2CH 2 Cl 2 (2), have been …
Number of citations: 40 www.tandfonline.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
SZ Li, YX Wei, Y Huang, WK Dong - Journal of Molecular Structure, 2022 - Elsevier
Di- and tetra-nuclear Zn(II) complexes, [Zn 2 (L)(µ-OAc)(CH 3 OH)]·CH 3 OH (1) and [Zn 4 (L) 2 (OMe) 2 ]·2CH 3 COCH 3 ·CH 3 OH (2) have been successfully self-assembled by the …
Number of citations: 43 www.sciencedirect.com
Y Zhang, SZ Li, YB Yan, L Dou, WK Dong - Chemical Papers, 2023 - Springer
A structurally novel bi-nuclear Co(III) complex ([Co 2 (L) 2 (H 2 O) 2 ]) was prepared by the reaction of a single-armed salamo-like ligand H 3 L and Co(II) acetate tetrahydrates in …
Number of citations: 5 link.springer.com
B COCH - Springer
Number of citations: 0

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